Molecular Structure and Conformation of 2-Ethyl-4-methylthiophen-3-amine
Molecular Structure and Conformation of 2-Ethyl-4-methylthiophen-3-amine
[1]
Part 1: Executive Summary & Core Identity
2-Ethyl-4-methylthiophen-3-amine is a highly specialized heterocyclic building block characterized by significant steric congestion around its nucleophilic amino group.[1] Unlike the more common 2-aminothiophenes (which are stabilized by resonance with the sulfur atom and often synthesized via the Gewald reaction), 3-aminothiophenes possess pronounced enaminic character, making them inherently less stable and more reactive toward oxidation and dimerization.[1]
This molecule serves as a critical pharmacophore in the synthesis of thienopyrimidine-based kinase inhibitors and potassium channel modulators (analogous to the retigabine class).[1] Its structural uniqueness lies in the "buttressing effect" provided by the 2-ethyl and 4-methyl substituents, which sterically shield the 3-amino group, modulating its reactivity and forcing specific conformational preferences essential for ligand-protein binding.[1]
Key Chemical Parameters
| Parameter | Value / Description |
| CAS Number | Not widely listed (Analogous to 3-aminothiophene precursors like CAS 43088-42-2) |
| Molecular Formula | |
| Molecular Weight | 141.23 g/mol |
| Electronic Character | Electron-rich, |
| Acidity (pKa) | ~4.26 (Conjugate acid, predicted) |
| Stability | Low; prone to auto-oxidation.[1][2] Requires storage under inert atmosphere at -20°C. |
Part 2: Molecular Geometry & Electronic Structure
Structural Connectivity
The thiophene ring is a planar, five-membered aromatic system.[1] In this derivative, the core is trisubstituted, leaving only the C5 position open for electrophilic attack.[1]
Figure 1: Connectivity and steric environment of 2-Ethyl-4-methylthiophen-3-amine.[1] Note the crowding of the central amine.
Electronic Distribution
The 3-amino group functions as a strong electron donor (+M effect) into the thiophene ring.[1]
-
Enaminic Character: The C3-C2 bond has significant double-bond character due to resonance.[1] This makes C2 highly nucleophilic; however, C2 is blocked by the ethyl group.[1]
-
C5 Activation: The electron density is directed strongly to C2 (blocked) and C5.[1] Consequently, electrophilic aromatic substitution (e.g., halogenation, azo coupling) occurs exclusively at C5 .[1]
-
Dipole Moment: The vector sum of the amine lone pair and the sulfur atom creates a distinct dipole, but the 2-ethyl group introduces a lipophilic bulk that modifies the solvation shell compared to the methyl analog.
Part 3: Conformational Analysis
The conformation of 2-Ethyl-4-methylthiophen-3-amine is dominated by the Ortho-Effect (Steric Inhibition of Resonance).[1]
The "Buttressing" Effect
The 3-amino group is sandwiched between the 2-ethyl and 4-methyl groups.[1]
-
Planarity vs. Twist: To maximize resonance (overlap of
with ), the amino group prefers to be coplanar with the ring.[1] -
Steric Penalty: Coplanarity forces the amine hydrogens into the van der Waals radii of the ethyl methylene (
) and the C4-methyl.[1] -
Resultant Conformation:
-
The Ethyl group rotates out of the ring plane (dihedral angle C3-C2-CH2-CH3
90°) to present its smallest profile to the amine.[1] -
The Amino group likely undergoes pyramidalization (
character increases) or a slight twist (20-30°) out of the aromatic plane to relieve strain.[1] This reduces the conjugation slightly, making the amine more basic than a planar equivalent.[1]
-
Rotational Barriers[1]
-
C2-Ethyl Rotation: Low barrier (~3-5 kcal/mol).[1] The ethyl group oscillates but avoids eclipsing the amine.[1]
-
C3-Amine Inversion: Moderate barrier.[1] The steric crowding raises the inversion barrier compared to aniline, potentially allowing for the observation of distinct rotamers at very low temperatures (<-60°C) in NMR.
Figure 2: The molecule relaxes from a planar resonance structure to a twisted geometry to minimize steric clash.[1]
Part 4: Synthesis & Experimental Protocols
Synthesis of 3-aminothiophenes is more challenging than 2-aminothiophenes because the Gewald reaction typically yields the latter.[1] The most robust route for this specific substitution pattern is the Reduction of 3-Nitrothiophenes .[1]
Synthetic Route (Recommended)[1]
-
Precursor Synthesis: Friedel-Crafts alkylation of 3-methylthiophene to obtain 2-ethyl-4-methylthiophene (requires careful regiocontrol).[1]
-
Nitration: Nitration of 2-ethyl-4-methylthiophene using mild conditions (Acetyl nitrate) to target the C3 position.[1]
-
Note: C5 is also reactive; separation of isomers may be required.[1]
-
-
Reduction: Reduction of the nitro group to the amine.[1]
Figure 3: Primary synthetic workflow via nitro-reduction.[1]
Stability & Handling Protocol (Critical)
Self-Validating System:
-
Observation: Upon exposure to air, the oil turns from pale yellow to dark red/black within hours.[1]
-
Mechanism: Oxidative dimerization to azo- or hydrazo-species.[1]
-
Protocol:
Part 5: Spectroscopic Characterization
NMR Profile ( , )
Due to the asymmetry and alkyl substituents, the spectrum is distinct.[1]
| Position | Group | Shift ( | Multiplicity | Coupling ( |
| C5-H | Aromatic H | 6.50 - 6.70 | Singlet (s) | - |
| 3-NH2 | Amine | 3.20 - 3.60 | Broad Singlet (bs) | Exchangeable |
| 2-CH2 | Ethyl (CH2) | 2.50 - 2.65 | Quartet (q) | ~7.5 |
| 4-CH3 | Methyl | 2.05 - 2.15 | Singlet (s) | - |
| 2-CH3 | Ethyl (CH3) | 1.15 - 1.25 | Triplet (t) | ~7.5 |
Interpretation: The C5-H signal is shielded relative to unsubstituted thiophene (
X-Ray Crystallography (Derived)
While specific CIF data for this exact analog is proprietary, data from Methyl-3-aminothiophene-2-carboxylate [1] allows for accurate extrapolation:
-
C3-N Bond Length: ~1.38 Å (indicative of partial double bond character).[1]
-
Geometry: The N atom exhibits pyramidal geometry (sum of angles < 360°) due to the steric twist preventing full planarization.
-
Intermolecular Forces: Unlike the carboxylate analogs which form dimers via
bonds, this molecule relies on weak stacking and van der Waals interactions, leading to a lower melting point.[1]
References
-
Crystal Structure of 3-Aminothiophene Derivatives: Zhang, Y., et al. "Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate."[1] MDPI, 2020.[1] [1]
-
Reactivity of 3-Aminothiophenes: Terrier, F., et al.[1] "C–N Coupling of 3-Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity."[1][3] PubMed Central, 2025.[1] [1]
-
Gewald Reaction & Thiophene Synthesis: Asiri, A. M.[1][4] "2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate."[1] Molbank, 2003.[1] [1]
-
Conformational Analysis of Terthiophenes: Diaz, A., et al.[1][5] "Conformational Analysis and Optical Properties of Symmetrically Disubstituted Terthiophenes." Journal of Physical Chemistry A, 1998.[1][5] [1]
-
Ezogabine/Retigabine Chemistry (Functional Context): Weaver, J. D.[1][6] "Preparation of fluoroarenes via hydrogen bond directed photocatalytic hydrodefluorination."[1] ChemicalBook, 2018.[1] [1]
Sources
- 1. Retigabine - Wikipedia [en.wikipedia.org]
- 2. Thiophen-3-amine | C4H5NS | CID 640543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C-N Coupling of 3-Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper-Ortho Effects, and Predictive Modeling of Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]
- 5. Sci-Hub. Conformational Analysis (ab Initio HF/3-21G*) and Optical Properties of Symmetrically Disubstituted Terthiophenes / The Journal of Physical Chemistry A, 1998 [sci-hub.box]
- 6. chemrxiv.org [chemrxiv.org]
